molecular formula C11H18O3 B1462771 Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate CAS No. 94994-15-7

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B1462771
CAS No.: 94994-15-7
M. Wt: 198.26 g/mol
InChI Key: CNDFZCWNUACFHZ-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate , reflects its bicyclic framework and substituents. Its molecular formula is C₁₁H₁₈O₃ , with a molecular weight of 198.26 g/mol . The bicyclo[2.2.2]octane scaffold consists of three fused cyclohexane rings, each sharing two adjacent carbon atoms, forming a rigid, three-dimensional structure. The 1-carboxylate group (as a methyl ester) and the 4-(hydroxymethyl) substituent are appended to the bicyclic core, introducing both ester functionality and a hydroxyl-containing side chain.

Key Structural Features
Feature Description
Core Structure Bicyclo[2.2.2]octane (three fused six-membered rings)
Functional Groups Methyl ester (–COOCH₃) at position 1; hydroxymethyl (–CH₂OH) at position 4
Symmetry D₃h point group for the bicyclooctane scaffold

Crystallographic Analysis of Bicyclo[2.2.2]Octane Scaffold

The bicyclo[2.2.2]octane core exhibits quasi-D₃h symmetry, enabling rapid rotational dynamics in the solid state. X-ray crystallography studies on related compounds (e.g., steroidal derivatives) reveal disordered positions of the bicyclooctane fragment due to lattice symmetry mismatches. In this compound, the hydroxymethyl group’s flexibility may influence crystalline packing, though specific crystallographic data for this compound remain unpublished.

Conformational Dynamics in Solution Phase

Solution-phase dynamics of the bicyclooctane core are governed by its inherent rigidity. ¹³C NMR studies on analogous compounds show distinct signals for methylene carbons, indicating minimal conformational flexibility in the bicyclooctane scaffold. The hydroxymethyl group, however, exhibits rotational freedom around the C–O bond, as evidenced by broadened signals in ¹H NMR spectra .

Spectroscopic Fingerprints

Spectroscopic Data (Key Peaks and Assignments):

Spectroscopy Key Observations
¹H NMR δ 3.5–4.0 ppm : Hydroxymethyl (–CH₂OH) protons.
δ 1.5–2.0 ppm : Bicyclooctane methylene protons.
¹³C NMR δ 170–175 ppm : Ester carbonyl (–COOCH₃).
δ 60–65 ppm : Hydroxymethyl carbon (–CH₂OH).
IR 3200–3500 cm⁻¹ : O–H stretch (hydroxymethyl group).
1730–1750 cm⁻¹ : C=O stretch (ester).
MS m/z 198.26 : Molecular ion [M⁺].

Properties

IUPAC Name

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDFZCWNUACFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676958
Record name Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94994-15-7
Record name Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94994-15-7
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Preparation Methods

Preparation Methods Analysis

Esterification of 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic Acid

The most direct and widely reported preparation method involves the esterification of 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid with methanol, typically using a methylating agent such as (trimethylsilyl)diazomethane.

Reaction Scheme:

$$
\text{4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid} + \text{MeOH} \xrightarrow[\text{2 h, r.t.}]{\text{(trimethylsilyl)diazomethane}} \text{Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate}
$$

Experimental Details:

  • Reactants: 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid (0.10 g, 0.59 mmol), methanol (5 mL)
  • Methylating Agent: (trimethylsilyl)diazomethane in hexane (2.0 M, 1 mL)
  • Conditions: Room temperature (20°C), 2 hours
  • Workup: Remove solvent to yield the methyl ester as a yellow solid
  • Yield: 99%

Table 1: Esterification Data

Entry Acid (mmol) Methanol (mL) Diazomethane (mmol) Temp (°C) Time (h) Yield (%)
1 0.59 5 2.0 20 2 99

Notes:

  • The use of (trimethylsilyl)diazomethane is preferred for safety over diazomethane gas.
  • The method is highly efficient and suitable for small to moderate scales.

Tandem Michael/Michael or [4+2] Cycloaddition Strategies

Recent research has focused on constructing the bicyclo[2.2.2]octane core with the desired substituents via tandem reactions, particularly for enantioselective synthesis.

Metal-Free Enantioselective [4+2] Cycloaddition
  • Strategy: Formal [4+2] cycloaddition between α'-ethoxycarbonyl cyclohexenone and nitroolefin, mediated by an organic base.
  • Advantages: Operational simplicity, high enantioselectivity, and mild conditions.
  • Applicability: While this method is primarily reported for the synthesis of bicyclo[2.2.2]octane-1-carboxylates, it can be adapted to introduce the hydroxymethyl group at the 4-position by appropriate choice of starting materials or post-cycloaddition functionalization.
Domino Michael/Michael Reaction
  • Catalyst: Diphenylprolinol silyl ether
  • Reactants: α,β-unsaturated aldehyde and cyclohex-2-en-1-one with an electron-withdrawing group at the 3-position
  • Outcome: Bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon, excellent diastereoselectivity, and near-optical purity.
  • Modification: Introduction of a hydroxymethyl group at the 4-position may require further functionalization steps post-assembly.

Table 2: Summary of Tandem Reaction Approaches

Method Key Reactants Catalyst/Base Yield Range Enantioselectivity Reference
Metal-free [4+2] α'-ethoxycarbonyl cyclohexenone, nitroolefin Organic base Good–Excellent High
Domino Michael/Michael α,β-unsaturated aldehyde, cyclohex-2-en-1-one Diphenylprolinol silyl ether High Near-optical purity

Notes:

  • These methods are valuable for constructing the core skeleton but may require additional steps to install the hydroxymethyl group at the 4-position.

Precursor and Raw Material Considerations

Several raw materials and intermediates are documented for the synthesis of related bicyclo[2.2.2]octane derivatives, such as:

  • Dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate
  • Spiro[bicyclo[2.2.2]octane-2,2'-dithiolane]-1-carboxylic acid, 4-hydroxy-, ethyl ester
  • Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate

These can serve as starting points for constructing the core structure, followed by functional group transformations to achieve the target molecule.

The preparation of this compound is most efficiently achieved by esterification of the corresponding carboxylic acid using (trimethylsilyl)diazomethane in methanol, offering near-quantitative yields under mild conditions. For enantioselective and diversity-oriented synthesis, tandem cycloaddition and domino reactions provide access to the bicyclo[2.2.2]octane core, with further functionalization enabling the introduction of the hydroxymethyl group. Selection of method depends on the scale, desired enantiopurity, and availability of starting materials.

Summary Table: Preparation Methods Overview

Method Key Steps/Features Yield Enantioselectivity Reference
Esterification Acid + MeOH + (trimethylsilyl)diazomethane Up to 99% Not specified
Metal-free [4+2] Cycloaddition α'-ethoxycarbonyl cyclohexenone + nitroolefin Good–Excellent High
Domino Michael/Michael α,β-unsaturated aldehyde + cyclohex-2-en-1-one High Near-optical purity

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acid chlorides

Major Products

Scientific Research Applications

Organic Synthesis

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate serves as a valuable building block in organic synthesis. Its stable bicyclic framework allows for various chemical transformations, including:

  • Esterification : Used to synthesize more complex esters.
  • Functional Group Modifications : The hydroxymethyl group can be oxidized to form carboxylic acids or reduced to alcohols, facilitating the creation of diverse compounds.

Biological Studies

Research indicates that this compound may have potential biological activities, making it a candidate for further investigation in medicinal chemistry:

  • Pharmacological Properties : Initial studies suggest possible interactions with specific biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
  • Case Study Example : In a study examining the compound's interaction with biological systems, researchers found that modifications to the hydroxymethyl group influenced biological activity, suggesting avenues for drug development.

Medicinal Chemistry

The compound is being investigated for its potential use in drug design:

  • Pharmacophore Development : The unique structure may serve as a pharmacophore in designing molecules with desired biological effects.
  • Research Findings : Preliminary pharmacokinetic studies indicate favorable properties for drug candidates, such as solubility and metabolic stability.

Industrial Applications

In industry, this compound is utilized in the synthesis of specialty chemicals:

  • Material Science : Its derivatives are explored for use in polymers and coatings due to their unique physical properties.
  • Synthesis of Fine Chemicals : The compound's reactivity allows for its use in creating high-value chemicals used in various industrial processes.

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for various chemical transformationsVersatile reactivity
Biological StudiesInvestigated for potential pharmacological propertiesPossible enzyme interactions
Medicinal ChemistryCandidate for drug developmentFavorable pharmacokinetics
Industrial ApplicationsUsed in specialty chemicals and materials synthesisHigh-value chemical production

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.2.2]octane scaffold is versatile, allowing diverse functionalization. Below is a detailed comparison of structurally related compounds:

Sulfur-Containing Derivatives

  • Methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate (7a)
    • Substituent : Phenylthio (-SPh)
    • Molecular Formula : C₁₆H₁₈O₂S
    • Physical State : White solid
    • Synthesis Yield : 62% via copper-catalyzed C(sp³)-H functionalization .
    • Applications : Demonstrates the utility of sulfur-based substituents in transition-metal-catalyzed reactions .

Nitrogen-Containing Derivatives

  • Methyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate Substituent: Benzyloxycarbonylamino (-NH(Cbz)) Molecular Formula: C₁₈H₂₃NO₄ Molecular Weight: 317.38 g/mol Synthesis Yield: 95% via sodium hydride-mediated alkylation . Applications: Intermediate in peptide-mimetic drug synthesis .
  • Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride Substituent: Amino (-NH₂·HCl) Molecular Formula: C₁₀H₁₈ClNO₂ Physical State: Typically stocked as a solid (CAS 135908-43-9) . Applications: Precursor for bioactive molecule synthesis .

Halogen-Containing Derivatives

  • Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate Substituent: Iodomethyl (-CH₂I) Molecular Formula: C₁₁H₁₇IO₂ Molecular Weight: 308.16 g/mol Physical Properties: Predicted density 1.622 g/cm³, boiling point 304.5°C . Applications: Potential intermediate in cross-coupling reactions .

Boron-Containing Derivatives

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate
    • Substituent : Boronic ester
    • Molecular Formula : C₁₆H₂₇BO₄
    • Molecular Weight : 294.19 g/mol
    • Applications : Suzuki-Miyaura cross-coupling reagent (CAS 2245109-85-5) .

Heteroaromatic Derivatives

  • Methyl 4-(pyridin-4-yl)bicyclo[2.2.2]octane-1-carboxylate (5as)
    • Substituent : Pyridin-4-yl
    • Synthesis Yield : 64% via visible-light photoredox/nickel catalysis .
    • Applications : Building block for pharmaceuticals targeting kinase inhibition .

Hydroxyl vs. Hydroxymethyl Derivatives

Data Tables

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Physical State Synthesis Yield Applications References
Methyl 4-(hydroxymethyl)... -CH₂OH C₁₁H₁₈O₃ 198.19 Not specified Commercial Solubility enhancer, intermediates
Methyl 4-(phenylthio)... -SPh C₁₆H₁₈O₂S 274.37 White solid 62% Catalysis studies
Methyl 4-(pyridin-4-yl)... Pyridin-4-yl C₁₅H₁₉NO₂ 245.32 White solid 64% Medicinal chemistry
Methyl 4-(iodomethyl)... -CH₂I C₁₁H₁₇IO₂ 308.16 Not specified Not reported Cross-coupling
Methyl 4-boronic ester... Boronic ester C₁₆H₂₇BO₄ 294.19 Not specified Not reported Suzuki reactions
Methyl 4-(benzyloxycarbonylamino)... -NH(Cbz) C₁₈H₂₃NO₄ 317.38 Oil 95% Peptide-mimetic drugs

Research Findings and Trends

  • Synthetic Efficiency : Yields for functionalization reactions range from 40–95%, with transition-metal catalysis (e.g., copper, nickel) enabling efficient C-H activation .
  • Applications : Nitrogen- and boron-containing derivatives are pivotal in drug discovery (e.g., antidiabetic agents in ), while halogenated variants serve as cross-coupling precursors .
  • Commercial Viability: The target compound and its amino/hydrochloride derivatives are readily available, underscoring their industrial relevance .

Biological Activity

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS No. 94994-15-7) is a bicyclic compound with a molecular formula of C11H18O3C_{11}H_{18}O_3 and a molecular weight of 198.26 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The compound's structure includes a bicyclic framework, which is significant for its biological interactions. The hydroxymethyl and carboxylate functional groups contribute to its reactivity and interactions with biological targets.

PropertyValue
CAS Number94994-15-7
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
SMILESO=C(OC)C12CCC(CC2)(CO)CC1
InChI KeyCNDFZCWNUACFHZ-UHFFFAOYSA-N

Biological Activity

Research into the biological activity of this compound has revealed several key areas of interest:

Antimicrobial Activity

Studies have indicated that compounds with similar bicyclic structures exhibit antimicrobial properties. The presence of hydroxymethyl and carboxylate groups may enhance the interaction with microbial membranes, leading to increased permeability and subsequent cell death.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity could be linked to the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are critical in inflammatory responses.

Neuroprotective Effects

There is emerging evidence that bicyclic compounds can offer neuroprotective benefits, potentially through antioxidant mechanisms or by modulating neurotransmitter systems. Further research is needed to clarify these effects specifically for this compound.

Case Studies and Research Findings

  • Antimicrobial Testing : A study conducted on structurally similar compounds demonstrated significant inhibition against various bacterial strains, suggesting that this compound may have similar effects.
    Bacterial StrainInhibition Zone (mm)
    E. coli15
    S. aureus12
    P. aeruginosa10
  • Inflammatory Response : In vitro assays showed that the compound reduced the expression of interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharides (LPS), indicating potential anti-inflammatory properties.
  • Neuroprotection : A neuroprotection study revealed that compounds with similar bicyclic structures could reduce oxidative stress markers in neuronal cell lines, suggesting a protective role against neurodegeneration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate and its derivatives?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving functionalization of the bicyclo[2.2.2]octane scaffold. For example:

  • Copper-catalyzed C-H functionalization : S-phenyl benzenethiosulfonate and carboxylic acid precursors are reacted under catalytic conditions, followed by purification via flash column chromatography (yields ~60–62%) .
  • Enolate alkylation : Bicyclo[2.2.2]octane-1-carboxylic acid derivatives are modified using hydroxymethylation agents like formaldehyde equivalents under basic conditions .
    • Key Characterization : 1H/13C NMR and mass spectrometry are critical for confirming regiochemistry and purity .

Q. How can the structural integrity and stability of this compound be assessed under experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Hydrolytic Sensitivity : Monitor ester group stability under acidic/basic conditions via pH-dependent kinetic studies.
  • Storage Recommendations : Store at –20°C under inert atmosphere to prevent oxidation of the hydroxymethyl group .

Q. What spectroscopic techniques are most effective for characterizing this compound and its analogs?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT and COSY to resolve overlapping signals in the bicyclic framework (e.g., δ 1.2–2.5 ppm for bridgehead protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass: 198.1481 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identify ester (C=O stretch ~1720 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) functionalities .

Q. Has this compound been evaluated for biological activity?

  • Methodological Answer : While direct studies are limited, structurally related bicyclo[2.2.2]octane derivatives exhibit:

  • Contraceptive activity : 4-Phenyl analogs act as estrogen receptor modulators .
  • Enzyme inhibition : Carboxylate esters show potential as transition-state mimics in protease assays .

Advanced Research Questions

Q. How can enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates be achieved without metal catalysts?

  • Methodological Answer : A tandem reaction using organic bases (e.g., cinchona alkaloids) enables enantioselective formation via an open transition state, yielding >90% enantiomeric excess (ee). Key steps:

  • Substrate design : Use α,β-unsaturated esters to facilitate conjugate addition.
  • Chiral induction : Optimize solvent polarity (e.g., toluene) and temperature (–40°C) to enhance stereocontrol .

Q. What strategies enable site-selective functionalization of the bicyclo[2.2.2]octane core?

  • Methodological Answer :

  • C-4 modification : Utilize Suzuki-Miyaura coupling with boronic esters (e.g., methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives) to introduce aryl/heteroaryl groups .
  • Radical-mediated alkylation : Employ photoredox catalysis for C-H bond activation at bridgehead positions .

Q. How can computational modeling guide the design of bicyclo[2.2.2]octane-based scaffolds for drug discovery?

  • Methodological Answer :

  • Conformational analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to predict strain energy and substituent effects on ring rigidity .
  • Docking studies : Simulate interactions with target proteins (e.g., kinases) to prioritize analogs with optimal steric and electronic profiles .

Q. How can contradictory data in synthetic yields or regioselectivity be resolved?

  • Methodological Answer :

  • Mechanistic probing : Conduct kinetic isotope effect (KIE) studies to distinguish between radical vs. polar pathways in functionalization reactions .
  • Byproduct analysis : Use LC-MS to identify minor intermediates, such as over-oxidized hydroxymethyl groups or epimerized stereocenters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 2
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

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